molecular formula C11H8O5S B2490733 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid CAS No. 241488-17-5

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

Cat. No. B2490733
M. Wt: 252.24
InChI Key: YENXSQRGGUCQBA-UHFFFAOYSA-N
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Description

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is a compound with potential interest in various scientific fields due to its unique structure, incorporating both furan and thiophene moieties. This compound's significance lies in its structural features, which offer a versatile platform for chemical reactions and modifications, providing insights into its chemical behavior, reactivity, and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid involves the reduction of substituted furoic acids and their subsequent esterification. A study by Masamune, Ono, and Matsue (1975) describes the reduction of 5-substituted-2-furoic acids under Birch conditions, followed by esterification with acidic methanol, yielding methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers, which show interesting spectroscopic properties (Masamune, Ono, & Matsue, 1975).

Molecular Structure Analysis

The molecular and crystal structure of compounds similar to 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid, such as 5-methoxyindole-2-carboxylic acid, has been determined through X-ray diffraction, showcasing the compound's crystallization in the monoclinic system and its molecular arrangements facilitated by hydrogen bond interactions (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Scientific Research Applications

Biocatalytic Production and Polymer Industry Applications

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is closely related to 2,5-furandicarboxylic acid (FDCA), which has garnered significant attention for its potential as a sustainable alternative to petroleum-derived terephthalic acid in the production of bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). Biocatalysis has emerged as a promising method for the synthesis of FDCA due to its advantages like mild reaction conditions, cost-effectiveness, higher selectivity, and environmental friendliness (Yuan et al., 2019).

Synthesis of HIV Reverse-Transcriptase Inhibitors

A new methodology for the 2-alkylation of 3-furoic acids, which includes compounds like 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid, has been developed. This methodology, involving Wittig reactions, was used to prepare a tethered 2-alkylated-UC-781/d4T conjugate, a new type of HIV reverse-transcriptase inhibitor (Arnott et al., 2005).

Potential Insulin Receptor Activators

Research into the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids has been conducted. These compounds were synthesized starting from 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid, which has structural similarities to 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid. The resulting furoic acids hold promise as skeletons in the synthesis of potential insulin receptor activators (Chou et al., 2006).

Synthesis of Biomass-Derived Renewable Chemicals

The compound is also relevant to the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid, representing a transformation from C5 to C6 derivatives in biomass utilizations. This research area has significant applications in the food, cosmetics, optics, and renewable polymer industries (Zhang et al., 2017).

Applications in Honey Analysis

In the context of food chemistry, methods involving high-performance liquid chromatography have been developed to determine compounds such as 2-furoic acid, closely related to 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid, in honey samples. This research is crucial for food quality control and understanding the chemical composition of honey (Nozal et al., 2001).

properties

IUPAC Name

5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENXSQRGGUCQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

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